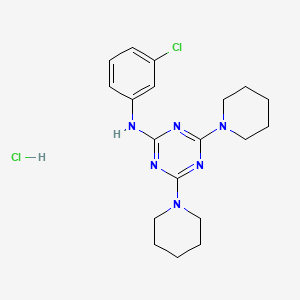![molecular formula C20H21N3O6S B2416731 N-(4-(N-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)磺酰胺基)苯基)乙酰胺 CAS No. 955234-78-3](/img/structure/B2416731.png)
N-(4-(N-((1-(苯并[d][1,3]二氧杂环戊烯-5-基)-5-氧代吡咯烷-3-基)甲基)磺酰胺基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide is a complex organic compound. Its intricate structure suggests potential bioactivity and diverse applications across scientific domains.
科学研究应用
Chemistry: In chemical research, this compound is used as a building block for more complex molecules. Its diverse functional groups facilitate varied synthetic pathways.
Biology: In biological studies, it serves as a probe for investigating cellular processes due to its potential bioactivity. It interacts with specific proteins and enzymes, aiding in the study of biochemical pathways.
Medicine: Its bioactive properties make it a candidate for drug development. It is tested for efficacy against various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound's unique properties are leveraged for material science, such as developing advanced polymers and nanomaterials.
作用机制
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Similar compounds have shown to affect pathways related to cell cycle progression and apoptosis . Therefore, it is plausible that this compound may affect similar pathways, leading to downstream effects such as cell cycle arrest and cell death.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have similar effects on a molecular and cellular level.
生化分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound has been evaluated for its anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Cellular Effects
N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide influences cell function by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . It has a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It causes mitotic blockade and cell apoptosis by modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
准备方法
Synthetic Routes and Reaction Conditions: This compound is synthesized via multi-step organic reactions. Starting with benzo[d][1,3]dioxole, various intermediates are formed through selective functional group transformations. Key steps include sulfonamide formation, acylation, and coupling reactions.
Industrial Production Methods: Industrial synthesis involves optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and process intensification are employed for large-scale production. Catalysts and reagents are chosen to ensure efficiency and sustainability.
化学反应分析
Types of Reactions:
Oxidation: Selective oxidation of functional groups can introduce new reactive sites.
Reduction: Reduction reactions can modify specific functional groups without altering the core structure.
Substitution: Various substitution reactions (nucleophilic/electrophilic) are feasible due to the presence of multiple reactive sites.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Major Products:
相似化合物的比较
Similar Compounds:
N-phenylacetamide derivatives
Pyrrolidinone-based compounds
Benzo[d][1,3]dioxole-containing molecules
Uniqueness: N-(4-(N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)sulfamoyl)phenyl)acetamide stands out due to its unique combination of functional groups
There you have it! This deep dive into the compound highlights its intricate chemistry and broad-ranging utility. Anything specific you need more detail on?
属性
IUPAC Name |
N-[4-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-13(24)22-15-2-5-17(6-3-15)30(26,27)21-10-14-8-20(25)23(11-14)16-4-7-18-19(9-16)29-12-28-18/h2-7,9,14,21H,8,10-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOVTUMGBYFIEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)


![N-[1-(4-CHLOROBENZENESULFONYL)PYRROLIDIN-2-YL]MORPHOLINE-4-CARBOXAMIDE](/img/structure/B2416653.png)
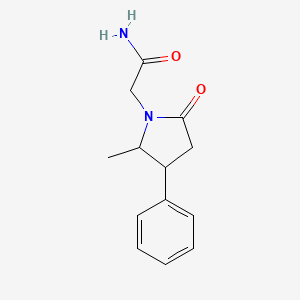
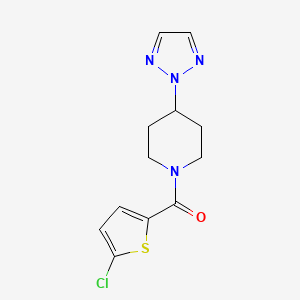
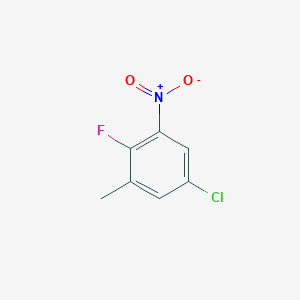

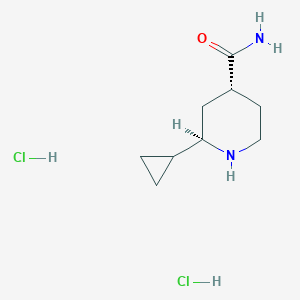
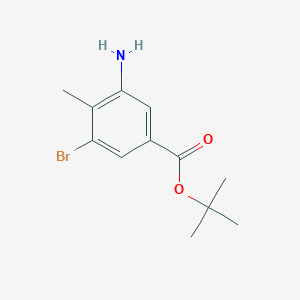
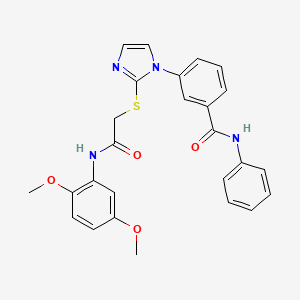
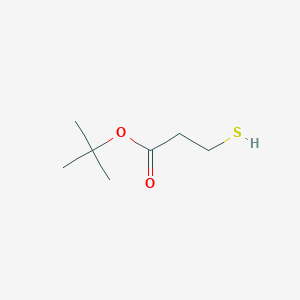
![Methyl 6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2416668.png)
